molecular formula C11H20O B8476137 2,2-Diethylcycloheptanone

2,2-Diethylcycloheptanone

Cat. No. B8476137
M. Wt: 168.28 g/mol
InChI Key: FOWLIKRFLDZZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diethylcycloheptanone is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Diethylcycloheptanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diethylcycloheptanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-Diethylcycloheptanone

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,2-diethylcycloheptan-1-one

InChI

InChI=1S/C11H20O/c1-3-11(4-2)9-7-5-6-8-10(11)12/h3-9H2,1-2H3

InChI Key

FOWLIKRFLDZZLY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCC1=O)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of potassium tert-butoxide (1M in tBuOH) (160 mL, 160 mmol) was treated with cycloheptanone (5.4 mL, 45.8 mmol). The mixture stirred at room temperature for 5 minutes and was then put into an ice bath. Then, ethyl iodide (24 mL, 300 mmol) was added all at once. The reaction mixture stirred in the ice bath for 30 minutes and at room temperature overnight. After this time, the mixture was filtered, then the filtrate was evaporated to ˜15 mL. This crude mixture of mono and gem di-substituted products was combined with another 160 mL (160 mmol) of 1M potassium tert-butoxide, then after 5 minutes the mixture was put into an ice bath. Ethyl iodide (24 mL, 300 mmol) was added, and the reaction mixture was again stirred in the ice bath for 30 minutes and at room temperature overnight. The mixture was filtered after this time, and the filtrate was evaporated to ˜15 mL. This was partitioned between ether and water, and the ether layer was washed three times with water. The combined aqueous washes were then extracted three times with ether, then the combined organics were finally dried over Na2SO4 and evaporated. Chromatography on silica gel (3 to 20% EtOAc-hexane, eluant) afforded the title compound. 1H NMR (300 MHz, CDCl3) δ 2.50 (m, 2H), 1.86 (m, 1H), 1.57-1.69 (m, 6H), 1.33-1.49 (m, 4H), 1.23 (m, 1H), 0.75 (t, J=7.5 Hz, 6H).
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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